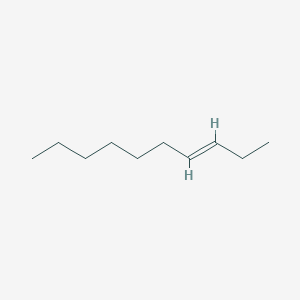

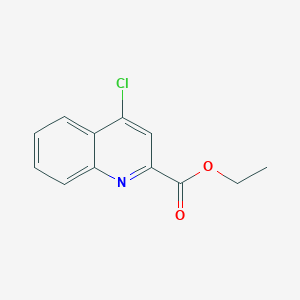

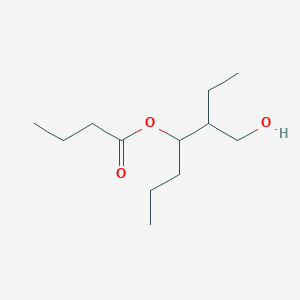

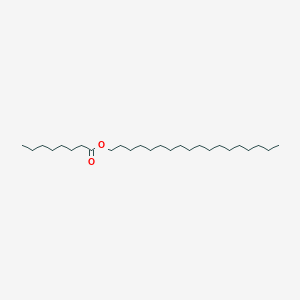

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate, is a thiophene derivative, which is a class of heterocyclic compounds that have been extensively studied due to their interesting chemical properties and potential applications in various fields. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the behavior and properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of related thiophene derivatives often involves multicomponent reactions or condensation reactions. For instance, a multicomponent reaction was used to synthesize Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate under mild conditions . Similarly, Ethyl 4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized by condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 2,4-dinitrophenylhydrazine . These methods could potentially be adapted for the synthesis of Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy. For example, the crystal and molecular structure of 2-Amino-3-Ethyl Carboxamido-4-Metyl-5-Carboxy Ethyl Thiophene was investigated using single-crystal X-ray diffraction data . Density functional theory (DFT) calculations are also commonly used to predict the molecular geometry and vibrational frequencies, as seen in the studies of various thiophene derivatives .

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including condensation, substitution, and cyclization reactions. The Dieckmann reaction was mentioned as a key step in the synthesis of amino-trifluoromethyl-thiophenecarboxylate esters . Additionally, ketene dithioacetal was used as an intermediate for the synthesis of poly-substituted 3-aminothiophenes . These reactions highlight the reactivity of thiophene derivatives and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. The vibrational analysis of these compounds provides information about their stability and the presence of intra- and intermolecular interactions . The thermodynamic parameters indicate whether the formation of these compounds is exothermic and spontaneous at room temperature . Additionally, spectroscopic properties such as UV-Vis absorption maxima can be calculated using TD-DFT to understand the electronic transitions within the molecule .

Applications De Recherche Scientifique

Thiophene Derivatives and Their Applications

Thiophene and its derivatives have been explored in various scientific research areas due to their significant chemical properties and potential applications. For example, thiophene analogues have been studied for their potential carcinogenicity and biological activities. Studies on thiophene derivatives, such as those focusing on carcinogens benzidine and 4-aminobiphenyl, have synthesized and evaluated thiophene analogues for potential carcinogenicity, indicating the chemical and biological behavior of these compounds and their possible implications for inducing tumors in vivo (Ashby et al., 1978).

Chemical Synthesis and Modification Using Thiophene-Based Compounds

The synthesis and properties of thiophene-based compounds, such as 2-mono- and 2,3-disubstituted thiochromones, have been integrated and described systematically. This includes methods of synthesis, chemical reactivity, and biological activity. The analysis indicates that chemical transformations of thiochromones, including functional derivatives, are rarely accompanied by thiopyrone ring opening, distinguishing these compounds from representatives of the chromone system and highlighting their potential stability and utility in various applications (Sosnovskikh, 2018).

Potential Applications in Biotechnology and Medicine

While the direct applications of "Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate" were not identified in the search, the exploration of thiophene derivatives in biotechnology and medicine suggests potential areas of interest. For example, thiolated polymers, which can include thiophene derivatives, have been developed for tissue engineering applications. These materials have been shown to support proliferation and differentiation of various cell types, indicating the potential biomedical applications of thiophene-based compounds in developing biocompatible scaffolds for tissue regeneration (Gajendiran et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(8-19-14(13)16)11-7-9(2)5-6-10(11)3/h5-8H,4,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSZGZTWODVJET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=C(C=CC(=C2)C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358005 |

Source

|

| Record name | ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |

CAS RN |

15854-09-8 |

Source

|

| Record name | ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B95628.png)